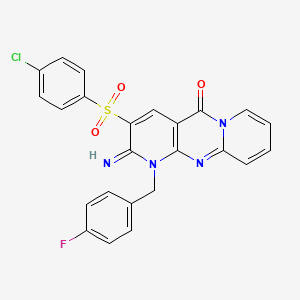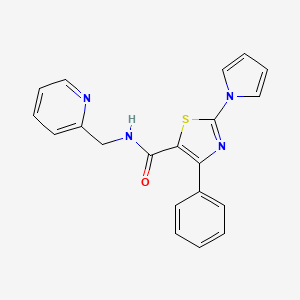![molecular formula C23H26FN3O4S B11142132 1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B11142132.png)
1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, indole, and piperidine moieties
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, 5-methoxyindole, and 4-piperidinecarboxylic acid.
Synthetic Route:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, methanol). Reaction conditions vary depending on the desired transformation but generally involve controlled temperature and pH.
Scientific Research Applications
1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological pathways, including those related to inflammation and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation.
Comparison with Similar Compounds
1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-methyl-1H-indole-5-sulfonyl chloride and 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives share structural similarities.
Uniqueness: The presence of the fluorophenyl and sulfonyl groups, along with the indole and piperidine moieties, makes this compound unique in terms of its chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H26FN3O4S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[2-(5-methoxyindol-1-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H26FN3O4S/c1-31-20-4-7-22-18(16-20)8-12-26(22)15-11-25-23(28)17-9-13-27(14-10-17)32(29,30)21-5-2-19(24)3-6-21/h2-8,12,16-17H,9-11,13-15H2,1H3,(H,25,28) |
InChI Key |
RYRITYNBVAPQEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11142053.png)
![(2S)-(4-hydroxyphenyl){[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethanoic acid](/img/structure/B11142071.png)
![1-[3-(diethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11142074.png)
![(2Z)-6-[(2,4-dichlorobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11142082.png)
![(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11142093.png)

![N-(1-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide](/img/structure/B11142103.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11142104.png)
![N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycyl-D-isoleucine](/img/structure/B11142112.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11142119.png)
methanone](/img/structure/B11142120.png)
![7,8-dihydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one](/img/structure/B11142128.png)

![(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11142141.png)
